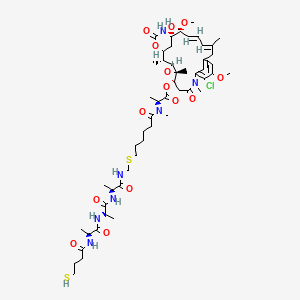

HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C52H78ClN7O14S2 |

|---|---|

Molecular Weight |

1124.8 g/mol |

IUPAC Name |

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[6-[[[(2S)-2-[[(2R)-2-[[(2S)-2-(4-sulfanylbutanoylamino)propanoyl]amino]propanoyl]amino]propanoyl]amino]methylsulfanyl]hexanoyl]amino]propanoate |

InChI |

InChI=1S/C52H78ClN7O14S2/c1-29-17-15-18-39(71-11)52(69)27-38(72-50(68)58-52)30(2)45-51(7,74-45)40(26-43(63)60(9)36-24-35(23-29)25-37(70-10)44(36)53)73-49(67)34(6)59(8)42(62)20-13-12-14-22-76-28-54-46(64)31(3)56-48(66)33(5)57-47(65)32(4)55-41(61)19-16-21-75/h15,17-18,24-25,30-34,38-40,45,69,75H,12-14,16,19-23,26-28H2,1-11H3,(H,54,64)(H,55,61)(H,56,66)(H,57,65)(H,58,68)/b18-15+,29-17+/t30-,31+,32+,33-,34+,38+,39-,40+,45+,51+,52+/m1/s1 |

InChI Key |

ULXMZGPQPANDIN-UBLQCPHDSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCSCNC(=O)[C@H](C)NC(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)CCCS)C)\C)OC)(NC(=O)O2)O |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCSCNC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CCCS)C)C)OC)(NC(=O)O2)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the HS-(CH2)3CO-L-Ala-D-Ala-L-Ala Linker-Payload System for Antibody-Drug Conjugates

Abstract

The field of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. The efficacy and safety of an ADC are critically dependent on the design of its linker, the bridge connecting the antibody to the payload. This technical guide provides an in-depth analysis of a specific drug-linker conjugate: HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM . This system employs a protease-cleavable peptide sequence and a self-immolative spacer to ensure controlled release of a maytansinoid (DM) payload within the target cell. We will dissect the molecular architecture, provide validated protocols for conjugation and characterization, and illustrate the mechanism of action, offering researchers and drug developers a comprehensive resource for utilizing this advanced bioconjugation platform.

Introduction: The Central Role of Linker Technology in ADCs

Antibody-drug conjugates represent a paradigm of precision medicine, designed to widen the therapeutic window of cytotoxic agents by minimizing systemic exposure and maximizing intratumoral concentration. An ideal ADC linker must maintain a stable connection between the antibody and payload in systemic circulation, yet undergo efficient cleavage to release the active drug upon internalization into the target cancer cell.[1]

Linkers are broadly categorized as cleavable or non-cleavable.[2] Non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody, whereas cleavable linkers are designed to be severed by specific triggers within the cellular environment, such as low pH or, more commonly, the presence of lysosomal proteases.[3][4] The this compound system is a sophisticated example of a protease-cleavable linker, engineered for stability, specificity, and efficient payload release.

Chapter 1: Molecular Architecture and Design Rationale

The functionality of this drug-linker conjugate arises from the synergistic action of its distinct components. Each element is rationally designed to fulfill a specific role in the ADC's lifecycle, from conjugation to payload delivery. The generic name for this agent-linker conjugate is this compound, where DM signifies the maytansinoid moiety.[5][6][7]

The Thiol-Reactive Handle: HS-(CH2)3CO-

The terminal thiol group (-SH) of the 3-mercaptopropionyl moiety serves as the primary conjugation handle. Thiol-reactive linkers are widely used in bioconjugation to target the sulfhydryl groups of cysteine residues on proteins and peptides.[8][9] In a typical ADC manufacturing process, the interchain disulfide bonds of the monoclonal antibody are partially or fully reduced to expose free cysteine thiols, which then react with a thiol-reactive group on the linker (commonly a maleimide) to form a stable covalent bond.[10] This strategy allows for controlled and site-specific conjugation.

The Protease-Cleavable Peptide: -L-Ala-D-Ala-L-Ala-

The core of the release mechanism is the tripeptide sequence, L-Alanyl-D-Alanyl-L-Alanine. This sequence is designed to be a substrate for lysosomal proteases, such as Cathepsin B, which are highly active within the lysosomal compartment of tumor cells.[1][4]

-

Specificity: Protease-sensitive linkers leverage the unique enzymatic environment of the lysosome to trigger drug release, ensuring that the payload is liberated primarily inside the target cell, thereby minimizing off-target toxicity.[3]

-

Stability: The inclusion of a D-amino acid (D-Alanine) is a critical design feature. Natural proteases predominantly recognize and cleave peptide bonds between L-amino acids. The D-isomer confers significant steric hindrance, enhancing the stability of the linker against premature enzymatic degradation by plasma proteases during circulation.

The Self-Immolative Spacer and Drug Moiety: -NH-CH2-S-(CH2)5-CO-DM

Upon enzymatic cleavage of the peptide at the C-terminal L-Alanine, a cascade reaction is initiated within the remaining linker fragment. This "self-immolation" process is a spontaneous intramolecular reaction that culminates in the release of the unmodified, fully active drug.[1]

The drug moiety, designated as DM , is a maytansinoid.[5][6][7][11] Maytansinoids (e.g., DM1 and DM4) are highly potent microtubule inhibitors that induce cell cycle arrest and apoptosis. Their high cytotoxicity makes them unsuitable for systemic administration but ideal as ADC payloads, where their action can be precisely targeted.

Chapter 2: Synthesis and Conjugation Workflow

The generation of a functional ADC using this system is a multi-step process involving the synthesis of the drug-linker conjugate followed by its covalent attachment to a targeting antibody.

Overall Workflow

The process begins with a targeting antibody, which is first partially reduced. Concurrently, the thiol-reactive drug-linker is prepared. The two components are then incubated under controlled conditions to form the ADC, which is subsequently purified to remove unconjugated species and aggregates.

Caption: High-level workflow for the synthesis and purification of an ADC.

Experimental Protocol: Antibody Conjugation

This protocol outlines a general procedure for conjugating a maleimide-activated version of the HS-(...)-DM linker to a reduced monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).

-

Maleimide-activated linker-payload, dissolved in DMSO.

-

Conjugation Buffer: Sodium borate buffer with EDTA (e.g., 50 mM sodium borate, 50 mM NaCl, 2 mM EDTA, pH 8.0).

-

Quenching reagent: N-acetylcysteine.

-

Purification system: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).

Procedure:

-

Antibody Reduction:

-

Adjust the mAb concentration to 5-10 mg/mL in conjugation buffer.

-

Add a 5-10 fold molar excess of TCEP to the mAb solution.

-

Incubate at 37°C for 1-2 hours to achieve partial reduction of interchain disulfides.

-

Remove excess TCEP using a desalting column equilibrated with conjugation buffer.

-

-

Conjugation Reaction:

-

Immediately add the maleimide-activated linker-payload solution to the reduced mAb. A typical starting point is a 5-7 fold molar excess of linker over antibody.

-

Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

-

-

Quenching:

-

Add a 5-fold molar excess of N-acetylcysteine (relative to the linker) to quench any unreacted maleimide groups.

-

Incubate for 20 minutes at room temperature.

-

-

Purification:

-

Purify the ADC using an appropriate chromatography method (e.g., SEC) to remove unreacted linker, drug aggregates, and quenching agent.

-

Collect fractions corresponding to the monomeric ADC peak.

-

Buffer exchange the purified ADC into a formulation buffer (e.g., PBS, pH 7.2) and concentrate to the desired level.

-

Chapter 3: Mechanism of Action

The therapeutic effect of an ADC built with this linker system is contingent on a precise, multi-stage intracellular process.

Caption: The intracellular trafficking and activation pathway of the ADC.

-

Binding: The ADC circulates in the bloodstream and binds specifically to its target antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized via receptor-mediated endocytosis.[1]

-

Trafficking: The complex is trafficked through the endosomal pathway.

-

Lysosomal Fusion: The endosome matures and fuses with a lysosome, exposing the ADC to the organelle's acidic environment and high concentration of proteases.[1]

-

Enzymatic Cleavage: Lysosomal proteases, such as Cathepsin B, recognize and cleave the -L-Ala-D-Ala-L-Ala- peptide sequence.[1][4]

-

Payload Release: Cleavage of the peptide triggers the rapid, spontaneous self-immolation of the spacer, releasing the maytansinoid payload in its active form.

-

Cytotoxic Effect: The freed maytansinoid diffuses into the cytoplasm, binds to tubulin, disrupts microtubule dynamics, and ultimately induces cell cycle arrest and apoptosis.

Chapter 4: Analytical and Functional Characterization

Rigorous characterization is essential to ensure the quality, consistency, and efficacy of an ADC. A key critical quality attribute (CQA) is the Drug-to-Antibody Ratio (DAR) , which represents the average number of drug molecules conjugated to each antibody.[12]

Methods for DAR Determination

Several orthogonal methods are used to determine the DAR and assess the drug load distribution.[12][]

| Method | Principle | Information Provided | Pros & Cons |

| Hydrophobic Interaction Chromatography (HIC) | Separates species based on hydrophobicity. Each conjugated drug adds hydrophobicity, allowing separation of DAR 0, 2, 4, 6, 8 species.[12][14] | Average DAR, drug load distribution, percentage of unconjugated antibody. | Pro: Robust, widely used, provides distribution profile. Con: Requires method development, may not resolve all species. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Measures the precise molecular weight of the intact or reduced ADC. The mass difference reveals the number of conjugated drug-linkers.[15][16] | Average DAR, confirmation of species identity, site of conjugation (subunit analysis). | Pro: Highly accurate, provides mass confirmation. Con: Complex data analysis, requires specialized equipment.[17][18] |

| UV-Vis Spectroscopy | Measures absorbance at two wavelengths (e.g., 280 nm for protein, and another for the drug) to calculate concentrations.[12][][14] | Average DAR only. | Pro: Simple, rapid. Con: Less accurate, requires distinct absorbance peaks, provides no distribution information.[19] |

Protocol: DAR Analysis by HIC-HPLC

Materials:

-

Purified ADC sample.

-

HIC column (e.g., Butyl-NPR).

-

Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).

-

HPLC system with a UV detector.

Procedure:

-

Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

-

Chromatography:

-

Equilibrate the HIC column with 100% Mobile Phase A.

-

Inject 20-50 µg of the ADC sample.

-

Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

-

Monitor absorbance at 280 nm.

-

-

Data Analysis:

-

Integrate the peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).

-

Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of Species * DAR of Species) / 100[]

-

Conclusion

The this compound drug-linker system represents a highly sophisticated platform for the development of next-generation antibody-drug conjugates. Its design incorporates a stable, protease-cleavable peptide and a self-immolative spacer to achieve tumor-specific release of a potent maytansinoid payload. The inclusion of a D-amino acid enhances systemic stability, a key factor for therapeutic success. By leveraging the validated protocols for conjugation and characterization outlined in this guide, researchers can effectively employ this technology to create targeted therapeutics with potentially improved efficacy and safety profiles. A thorough understanding of its molecular architecture and mechanism of action is paramount to optimizing ADC design and accelerating the development of novel cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 4. iphasebiosci.com [iphasebiosci.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Thiol Reactive Linkers | BroadPharm [broadpharm.com]

- 9. Thiol reactive Linkers | AxisPharm [axispharm.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound | Drug-Linker Conjugates for ADC | MCE [medchemexpress.cn]

- 12. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]

- 14. pharmiweb.com [pharmiweb.com]

- 15. sciex.com [sciex.com]

- 16. biocompare.com [biocompare.com]

- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. enovatia.com [enovatia.com]

- 19. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Enzymatic Cleavage of the Ala-D-Ala-L-Ala Peptide Sequence

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles, methodologies, and analysis of the enzymatic cleavage of the heterochiral peptide sequence, Ala-D-Ala-L-Ala. This document offers in-depth mechanistic insights, field-proven experimental protocols, and robust data analysis strategies, grounded in authoritative scientific literature.

Part 1: Introduction - The Stereochemical Challenge of D-Amino Acid-Containing Peptides

The Ubiquity of L-Amino Acids and the Proteolytic Shield of D-Amino Acids

In nature, proteins and most peptides are constructed from L-amino acids. This inherent chirality dictates the three-dimensional structure and function of these biomolecules. Consequently, the vast majority of proteases and peptidases have evolved to be highly stereospecific, recognizing and cleaving peptide bonds exclusively between L-amino acids.[1][2] The introduction of a D-amino acid into a peptide sequence acts as a significant barrier to enzymatic degradation, effectively creating a "proteolytic shield."[3][4] This resistance to common proteases makes peptides containing D-amino acids highly attractive as therapeutic agents due to their increased in vivo stability and prolonged half-life.[3][4][5]

The Ala-D-Ala-L-Ala Motif: A Model for Heterochiral Peptide Metabolism

The Ala-D-Ala-L-Ala sequence represents a fascinating model for studying the enzymatic processing of heterochiral peptides. It presents a unique challenge to proteases with its L-D-L stereochemical arrangement. Understanding how and which enzymes can cleave such a sequence is pivotal for designing peptidomimetics with tailored stability and for elucidating novel enzymatic functions in various biological systems.

Significance in Drug Development and Microbiology

The study of D-amino acid-containing peptide cleavage is not merely an academic exercise. In drug development, engineering peptides with specific D-amino acid substitutions is a key strategy to enhance their therapeutic potential by improving their pharmacokinetic profiles.[5] In microbiology, the D-Ala-D-Ala motif is a cornerstone of bacterial cell wall peptidoglycan synthesis and a critical target for antibiotics like vancomycin. Enzymes that modify these structures, including DD-transpeptidases and DD-carboxypeptidases, are central to bacterial survival and antibiotic resistance. While the focus of this guide is the L-D-L sequence, the principles of enzymatic interaction with D-amino acids are broadly applicable.

Part 2: Mechanistic Insights into the Enzymatic Recognition and Cleavage of D-Amino Acid Linkages

The Principle of Stereospecificity in Proteolysis

The specificity of proteases for L-amino acids is a fundamental principle of biochemistry.[1][2] The active site of a typical protease is a chiral environment, exquisitely shaped to accommodate the precise stereochemistry of L-amino acid side chains and the peptide backbone. An enzyme's catalytic residues are positioned to facilitate nucleophilic attack on the carbonyl carbon of the peptide bond. The presence of a D-amino acid disrupts this precise alignment, sterically hindering the substrate from fitting correctly into the active site and preventing catalysis.

Overcoming the Stereochemical Barrier: How Enzymes Adapt to D-Amino Acids

Despite the general rule of L-specificity, certain enzymes have evolved the capacity to recognize and process peptides containing D-amino acids. This is achieved through several adaptations:

Enzymes that can accommodate D-amino acids often possess a more spacious or flexible active site. This allows for alternative binding modes that can correctly position the peptide bond for cleavage, even with the altered stereochemistry.

Many peptidases that act on D-amino acid-containing substrates are metalloenzymes, frequently utilizing a zinc ion in their active site.[6][7][8] The zinc ion functions as a Lewis acid, polarizing the carbonyl group of the peptide bond and making it more susceptible to nucleophilic attack by a water molecule.[8] This mechanism can be less dependent on the precise stereochemical positioning of adjacent amino acid side chains compared to the catalytic triad mechanism of serine or cysteine proteases.

A Proposed Mechanism for Ala-D-Ala-L-Ala Cleavage

The cleavage of the internal D-Ala-L-Ala bond in the Ala-D-Ala-L-Ala peptide is likely mediated by a zinc metallopeptidase. The proposed catalytic cycle is illustrated below.

Caption: Proposed mechanism for zinc metallopeptidase-mediated cleavage.

Part 3: Key Enzyme Classes Involved in D-Amino Acid Peptide Cleavage

D-Aminopeptidases: The Specialists for N-Terminal D-Amino Acids

D-aminopeptidases (DAPs) are a class of enzymes that specifically catalyze the removal of an N-terminal D-amino acid from a peptide.[9] These enzymes would be capable of cleaving the N-terminal L-Ala if it were a D-amino acid, but are unlikely to cleave the internal D-Ala-L-Ala bond. Their study, however, provides valuable insights into the structural requirements for D-amino acid recognition.

DD-Peptidases and their Potential for L-D Cleavage

DD-peptidases, primarily involved in bacterial cell wall metabolism, show a strong preference for cleaving D-Ala-D-Xaa sequences.[10] While their primary substrates are D-D peptides, some studies have shown that under certain conditions, such as with thiolester substrates, they can tolerate an L-amino acid at the C-terminal position.[10] This suggests a degree of flexibility that might be exploited for cleaving D-L linkages.

Metallopeptidases: A Promising Class for Internal L-D-L Cleavage

As discussed in the mechanistic section, zinc metallopeptidases are strong candidates for cleaving the internal D-Ala-L-Ala bond.[7][8] Their catalytic mechanism, centered on a metal cofactor, can provide the necessary adaptability to accommodate the unconventional stereochemistry of the substrate.

Part 4: Experimental Protocols for Studying Ala-D-Ala-L-Ala Cleavage

Sourcing and Synthesis of the Ala-D-Ala-L-Ala Peptide

The peptide can be custom-synthesized using solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids. It is crucial to use high-purity L-Alanine, D-Alanine, and L-Alanine to ensure the correct stereochemistry of the final product. Post-synthesis, the peptide should be purified by reversed-phase HPLC and its identity confirmed by mass spectrometry.

Detailed Protocol for an In Vitro Enzymatic Cleavage Assay

This protocol provides a framework for assessing the cleavage of Ala-D-Ala-L-Ala by a candidate enzyme.

-

Substrate Stock Solution: 10 mM Ala-D-Ala-L-Ala in sterile, nuclease-free water.

-

Enzyme Stock Solution: 1 mg/mL of the purified candidate enzyme in an appropriate storage buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl).

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 µM ZnCl₂ (if a metallopeptidase is being tested).

-

Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water.

-

Prepare a master mix of the reaction buffer.

-

In a microcentrifuge tube, add the reaction buffer to a final volume of 90 µL.

-

Add 5 µL of the 10 mM substrate stock solution to achieve a final concentration of 500 µM.

-

Pre-incubate the tube at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the reaction by adding 5 µL of the enzyme stock solution (final concentration will depend on the enzyme's activity, a starting point could be 1-10 µg/mL).

-

Incubate the reaction at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 10 µL aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the 10 µL aliquot to 10 µL of the 10% TFA quenching solution.

-

Store the quenched samples at -20°C until HPLC analysis.

-

No-Enzyme Control: A reaction mixture containing the substrate but no enzyme, to ensure the peptide is stable under the assay conditions.

-

No-Substrate Control: A reaction mixture containing the enzyme but no substrate, to check for any auto-proteolysis or contaminating peptides in the enzyme preparation.

Caption: Workflow for the in vitro enzymatic cleavage assay.

Part 5: Analytical Techniques for Monitoring Cleavage and Characterizing Products

High-Performance Liquid Chromatography (HPLC) for Separation of Cleavage Products

Reversed-phase HPLC (RP-HPLC) is the gold standard for separating and quantifying the substrate and its cleavage products.[11][12][13][14]

In RP-HPLC, peptides are separated based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent (e.g., acetonitrile), with more hydrophobic peptides eluting later.

| Parameter | Value |

| Column | C18, 3.5 µm particle size, 4.6 x 150 mm |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | 5-50% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 280 nm |

| Injection Volume | 10 µL |

Mass Spectrometry (MS) for Product Identification and Sequencing

Mass spectrometry is indispensable for confirming the identity of the cleavage products.[15][16][17]

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are two common techniques for ionizing peptides for MS analysis. Time-of-flight (TOF) analyzers are often used to measure the mass-to-charge ratio of the ions.

By comparing the observed masses of the product peaks with the theoretical masses of the expected cleavage fragments (Ala-D-Ala and L-Ala, or L-Ala and D-Ala-L-Ala), the precise cleavage site can be confirmed. Tandem MS (MS/MS) can be used to further sequence the fragments for unambiguous identification.

Part 6: Data Analysis and Interpretation

Calculating the Rate of Cleavage from HPLC Data

The rate of cleavage is determined by monitoring the decrease in the peak area of the substrate (Ala-D-Ala-L-Ala) and the increase in the peak areas of the products over time. A standard curve for the substrate can be used to convert peak area to concentration.

Determining Enzyme Kinetic Parameters (Km and kcat)

By measuring the initial reaction rates at varying substrate concentrations, the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) can be determined using non-linear regression analysis of the Michaelis-Menten equation.[18][19][20][21]

Tabulated Summary of Kinetic Data for Relevant Enzymes

The following table provides hypothetical kinetic parameters for an enzyme cleaving the Ala-D-Ala-L-Ala peptide. Actual values must be determined experimentally.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Metallopeptidase X | Ala-D-Ala-L-Ala | 150 | 10 | 6.7 x 10⁴ |

| D-Aminopeptidase Y | D-Ala-L-Ala-L-Ala | 50 | 25 | 5.0 x 10⁵ |

Part 7: Conclusion and Future Directions

Summary of Key Findings and Best Practices

This guide has outlined the key considerations and methodologies for studying the enzymatic cleavage of the Ala-D-Ala-L-Ala peptide. The successful investigation of this process hinges on the careful selection of candidate enzymes, the implementation of robust in vitro assays, and the use of high-resolution analytical techniques like HPLC and mass spectrometry.

Unanswered Questions and Future Research Avenues

The field of D-amino acid-containing peptide metabolism is still evolving. Key areas for future research include the discovery and characterization of novel enzymes with L-D-L cleavage specificity, the elucidation of their three-dimensional structures to understand the basis of their unique substrate recognition, and the application of this knowledge to the rational design of highly stable and effective peptide therapeutics.

Part 8: References

-

ResearchGate. (n.d.). Stereospecificity of proteolysis. (A) The substrate carbonyl points... Retrieved from --INVALID-LINK--

-

Mutter, M., & Wyss, D. F. (2012). Protease-Resistant Peptide Design – Empowering Nature’s Fragile Warriors Against HIV. CHIMIA International Journal for Chemistry, 66(10), 748–752.

-

LifeTein. (2012, March 28). D-amino acid peptides to resist common proteases. Retrieved from --INVALID-LINK--

-

Xu, C., et al. (2020). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Chemical Science, 11(3), 578-591.

-

ResearchGate. (n.d.). Breakdown of the stereospecificity of DD-peptidases and beta-lactamases with thiolester substrates. Retrieved from --INVALID-LINK--

-

Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from --INVALID-LINK--

-

PubMed Central. (2015, January 12). Characterization of a Proteolytically Stable D-Peptide That Suppresses Herpes Simplex Virus 1 Infection: Implications for the Development of Entry-Based Antiviral Therapy. Retrieved from --INVALID-LINK--

-

Wikipedia. (n.d.). D-stereospecific aminopeptidase. Retrieved from --INVALID-LINK--

-

PubMed Central. (n.d.). Chemical mechanism of D-amino acid oxidase from Rhodotorula gracilis: pH dependence of kinetic parameters. Retrieved from --INVALID-LINK--

-

PubMed Central. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from --INVALID-LINK--

-

SciSpace. (n.d.). HPLC analysis and purification of peptides. Retrieved from --INVALID-LINK--

-

Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from --INVALID-LINK--

-

PubMed Central. (n.d.). Structural Basis of Murein Peptide Specificity of a γ-D-glutamyl-L-diamino Acid Endopeptidase. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). The mechanism of peptide hydrolysis of the di-zinc metallopeptidase Aeromonas proteolytica aminopeptidase. 21. Retrieved from --INVALID-LINK--

-

PubMed Central. (2011, May 11). Metal Preferences of Zinc-Binding Motif on Metalloproteases. Retrieved from --INVALID-LINK--

-

PubMed. (n.d.). Exploring the structure and function of zinc metallopeptidases: old enzymes and new discoveries. Retrieved from --INVALID-LINK--

-

PubMed. (n.d.). Function and mechanism of zinc metalloenzymes. Retrieved from --INVALID-LINK--

-

PubMed. (n.d.). Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides. Retrieved from --INVALID-LINK--

-

PubMed. (n.d.). Dynamic kinetic resolution of amino acid amide catalyzed by D-aminopeptidase and alpha-amino-epsilon-caprolactam racemase. Retrieved from --INVALID-LINK--

-

JoVE. (2019, January 9). A Fluorogenic Peptide Cleavage Assay to Screen for Proteolytic Activity: Applications for coronavirus spike protein activation. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). Mass spectrometry analysis of the cleavage peptides. The human MT6-MMP... Retrieved from --INVALID-LINK--

-

DeepAI. (n.d.). New method of peptide cleavage based on Edman degradation. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). Substrate Specificity and Kinetic Parameters of Aminopeptidase. Retrieved from --INVALID-LINK--

-

PubMed. (n.d.). Amino acid composition and effect of pH on the kinetic parameters of renal dipeptidase. Retrieved from --INVALID-LINK--

-

PubMed. (n.d.). Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides... Retrieved from --INVALID-LINK--

-

ORBi. (n.d.). Development of LDI Mass Spectrometry as alternative methods for peptide analysis. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). Families of zinc metallopeptidases and alignment of amino acid... Retrieved from --INVALID-LINK--

-

DeepAI. (n.d.). A New Deep Learning Tool to Translate Mass Spectra into Peptide Sequences. Retrieved from --INVALID-LINK--

References

- 1. researchgate.net [researchgate.net]

- 2. Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Metal Preferences of Zinc-Binding Motif on Metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the structure and function of zinc metallopeptidases: old enzymes and new discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Function and mechanism of zinc metalloenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dynamic kinetic resolution of amino acid amide catalyzed by D-aminopeptidase and alpha-amino-epsilon-caprolactam racemase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. hplc.eu [hplc.eu]

- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. frontlinegenomics.com [frontlinegenomics.com]

- 18. researchgate.net [researchgate.net]

- 19. Chemical mechanism of D-amino acid oxidase from Rhodotorula gracilis: pH dependence of kinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Amino acid composition and effect of pH on the kinetic parameters of renal dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugate (ADC) Development

The Strategic Imperative for Cleavable Linkers in ADCs

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the exquisite specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload.[1][2] The lynchpin of this tripartite system is the chemical linker, a component whose sophistication dictates the therapeutic index of the ADC.[3][][5] While non-cleavable linkers, which release their payload only upon complete lysosomal degradation of the antibody, offer exceptional stability, cleavable linkers provide a dynamic and often necessary alternative.[6][7][8]

Cleavable linkers are designed to be stable in systemic circulation but to undergo scission upon encountering specific triggers within the tumor microenvironment (TME) or inside the cancer cell.[7][9] This controlled release mechanism is paramount for several reasons:

-

Payload Activation: Many cytotoxic payloads are modified for conjugation and must be released in their native, unmodified form to exert maximal potency. Cleavable linkers, often paired with self-immolative spacers, are engineered to achieve this "traceless" release.[6][9]

-

The Bystander Effect: A key advantage of cleavable linkers is their ability to mediate the "bystander effect."[9][10][11] Upon release, if the payload is membrane-permeable, it can diffuse out of the targeted antigen-positive cell and kill adjacent antigen-negative tumor cells.[10][11][] This is critical for treating heterogeneous tumors where antigen expression is varied.[11][13][14]

-

Expanded Target Scope: Certain linkers can be cleaved extracellularly in the TME, alleviating the strict requirement for ADC internalization and opening the door to a wider range of target antigens.[15][16]

The core challenge in designing a cleavable linker is achieving a delicate balance: it must be robust enough to prevent premature payload release in circulation (which leads to systemic toxicity) yet labile enough to ensure efficient cleavage at the target site.[3][][5][17]

Major Classes of Cleavable Linkers: Mechanisms and Methodologies

The field has converged on several primary cleavage strategies that exploit the unique physiological differences between the systemic circulation and the tumor milieu.

pH-Sensitive Linkers: Exploiting the Acidic Environment

One of the earliest strategies in ADC development involved linkers that are labile in acidic conditions.[][19] This approach leverages the lower pH of endosomal (pH 5.0-6.5) and lysosomal (pH 4.5-5.0) compartments compared to the bloodstream (pH ~7.4).[20][21][]

-

Core Chemistry: The Hydrazone Bond The most common acid-cleavable linker is the hydrazone.[3][6][21] It is formed by the reaction of a ketone and a hydrazine. Under acidic conditions, the hydrazone bond is hydrolyzed, releasing the payload.[20][][23]

-

Expert Insights & Causality: While conceptually straightforward, first-generation hydrazone linkers suffered from insufficient plasma stability, leading to premature drug release and off-target toxicity.[17][] Research has shown that modulating the electronic properties and steric hindrance around the hydrazone bond can significantly improve stability.[][23] For instance, ADCs like gemtuzumab ozogamicin and inotuzumab ozogamicin successfully utilized this chemistry.[21] The primary advantage remains its utility for targets with poor internalization or for enabling a potent bystander effect.[21]

-

Preparation of Buffers: Prepare a panel of buffers at various pH values, e.g., pH 7.4 (phosphate-buffered saline, PBS) to mimic blood and pH 5.0 (acetate buffer) to mimic the lysosomal environment.

-

Incubation: Incubate the ADC (e.g., at 1 mg/mL) in each buffer at 37°C.

-

Time-Point Sampling: At designated time points (e.g., 0, 2, 6, 24, 48 hours), withdraw an aliquot from each incubation mixture.

-

Quenching: Immediately quench the hydrolysis by adding a neutralizing buffer (e.g., Tris-HCl, pH 8.0) and placing the sample on ice.

-

Analysis of Free Drug: Quantify the amount of released payload in each sample. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method.

-

Column: C18 column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Detection: UV spectrophotometry at a wavelength appropriate for the payload.

-

-

Data Analysis: Plot the percentage of released drug versus time for each pH condition. Calculate the hydrolysis half-life (t½) at each pH to determine the linker's pH sensitivity and stability.

Redox-Sensitive Linkers: Capitalizing on the Intracellular Reducing Potential

This strategy exploits the significant difference in glutathione (GSH) concentration between the extracellular space (~5 µM) and the intracellular cytoplasm (~1-10 mM).[][25]

-

Core Chemistry: The Disulfide Bond Disulfide bonds (-S-S-) are stable in the oxidizing environment of the bloodstream but are readily cleaved by reducing agents like GSH inside the cell.[][] This cleavage releases a thiolated form of the payload.

-

Expert Insights & Causality: The kinetics of disulfide bond cleavage can be finely tuned by introducing steric hindrance adjacent to the bond.[6] For example, linkers like SPDB (containing a hindered dimethylphenyl group) show greater plasma stability compared to less hindered linkers like SPP. This ability to modulate the release rate is a key advantage, allowing for optimization based on the payload's potency and the target's biology.[6]

Caption: Intracellular cleavage of a disulfide linker by high concentrations of glutathione (GSH).

Enzyme-Sensitive Linkers: Leveraging Biological Catalysts

Enzymatically cleavable linkers are perhaps the most widely used and successful class, offering high plasma stability and specific release mechanisms.[][27][28]

This approach utilizes short peptide sequences that are substrates for proteases, such as Cathepsin B, which are abundant in the lysosomes of tumor cells.[7][29][]

-

Core Chemistry: Valine-Citrulline (Val-Cit) The dipeptide valine-citrulline (Val-Cit) is the most successful and clinically validated protease-cleavable linker.[8][29][31] It is remarkably stable in human plasma but is efficiently cleaved by Cathepsin B upon ADC internalization and trafficking to the lysosome.[16][32]

-

The Self-Immolative Spacer: The Val-Cit sequence is typically connected to a p-aminobenzyl carbamate (PABC) spacer.[20][27][33] After Cathepsin B cleaves the citrulline, the PABC undergoes a spontaneous 1,6-elimination, ensuring the release of the payload in its unmodified, active form. This self-immolative step is critical for efficacy.[33]

This newer class of linkers is cleaved by β-glucuronidase, an enzyme found at high concentrations in the TME and lysosomes.[34][35][36]

-

Expert Insights & Causality: β-glucuronide linkers offer distinct advantages. They are highly hydrophilic, which can help mitigate aggregation issues often seen with ADCs carrying hydrophobic payloads.[34][35] Their stability in plasma is excellent, with reported half-lives of over 80 days.[37][38] The high activity of β-glucuronidase in necrotic areas of tumors makes these linkers particularly effective for inducing a strong bystander effect.[36]

-

Reagent Preparation:

-

Reconstitute human liver Cathepsin B enzyme in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT as a reducing agent).

-

Prepare the ADC stock solution in the same buffer.

-

-

Assay Setup: In a microplate, combine the assay buffer, the ADC (e.g., to a final concentration of 10 µM), and initiate the reaction by adding Cathepsin B (e.g., to a final concentration of 1 µM). Include a control well with no enzyme.

-

Incubation: Incubate the plate at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction in designated wells by adding a protease inhibitor (e.g., E-64) or a strong acid.

-

Analysis: Analyze the samples by LC-MS to identify and quantify the released payload and any linker-payload metabolites.[] This provides definitive confirmation of the cleavage site and rate.

-

Data Analysis: Plot the concentration of the released payload against time to determine the initial rate of cleavage. This data is crucial for comparing the efficiency of different peptide sequences.[29]

Data Summary and Comparative Analysis

Choosing the optimal cleavable linker requires a multi-parameter assessment of stability, cleavage kinetics, and resulting biological activity.[][5]

| Linker Type | Cleavage Trigger | Typical Location | Plasma Stability | Key Advantage | Representative ADC (Linker) |

| Hydrazone | Low pH (4.5-5.5) | Endosome/Lysosome | Moderate | Effective bystander killing[21] | Gemtuzumab ozogamicin |

| Disulfide | High GSH (1-10 mM) | Cytoplasm | Good to Excellent | Tunable release kinetics via steric hindrance[6] | Ravtansine (DM4) Conjugates |

| Val-Cit Peptide | Cathepsin B | Lysosome | Excellent | High plasma stability, clinically validated[29][31] | Brentuximab vedotin (Val-Cit) |

| β-Glucuronide | β-glucuronidase | Lysosome/TME | Excellent | Hydrophilic, potent bystander effect[34][35] | T-DXd (GGFG peptide is also key) |

Advanced Considerations and Future Perspectives

The field of cleavable linker technology is continually evolving. Current research focuses on:

-

Dual-Trigger Linkers: Linkers that require two independent signals for cleavage (e.g., low pH and a specific enzyme) to further enhance tumor specificity.

-

Novel Enzymatic Substrates: Exploring linkers sensitive to other tumor-associated enzymes like legumain or plasmin offers new avenues for selective payload release.[29][32]

-

Caspase-Cleavable Linkers: A novel strategy uses linkers cleaved by caspase-3, an enzyme activated during apoptosis. This can create a positive feedback loop, where initial cell killing triggers more payload release in the TME, amplifying the bystander effect.[13]

The ultimate goal is to create a linker that is perfectly silent in circulation and maximally efficient at releasing its payload within the tumor. The choice of linker is not a one-size-fits-all decision; it must be carefully matched with the payload's properties, the antibody's target, and the specific biology of the cancer being treated.[][5][35] A deep understanding of these chemical and biological principles is essential for the successful development of the next generation of highly effective and safe ADCs.

References

- 1. Antibody drug conjugates: design and selection of linker, payload and conjugation chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. adcreview.com [adcreview.com]

- 5. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]

- 6. njbio.com [njbio.com]

- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 9. What are ADC Linkers? | BroadPharm [broadpharm.com]

- 10. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 11. benchchem.com [benchchem.com]

- 13. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bystander effect in antibody-drug conjugates: Navigating the fine line in tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 16. mdpi.com [mdpi.com]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 21. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 23. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 27. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 29. pubs.acs.org [pubs.acs.org]

- 31. genemedi.net [genemedi.net]

- 32. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 34. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]

- 35. mdpi.com [mdpi.com]

- 36. What Makes a Good Linker for Antibody-Drug Conjugates? - SigutLabs [sigutlabs.com]

- 37. Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Rational Design and Hypothetical Development of a Novel Peptide-Drug Conjugate: HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM

Abstract

The landscape of targeted therapeutics is continually evolving, with peptide-drug conjugates (PDCs) emerging as a promising modality that bridges the gap between small molecules and larger biologics.[1] This guide delves into the conceptualization, design, and hypothetical development of a novel PDC, HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM. While this specific molecule does not have a documented public history, its architecture serves as an exemplary case study in the principles of rational drug design. We will deconstruct its components, elucidate the scientific rationale behind their selection, and propose a comprehensive workflow for its synthesis, characterization, and preclinical evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to understand the intricate process of creating next-generation targeted therapies.

Introduction to a Bespoke Peptide-Drug Conjugate

The quest for therapeutic agents with high specificity and potent efficacy, while minimizing off-target toxicity, has led to the development of sophisticated molecular constructs. Peptide-drug conjugates (PDCs) represent a strategic approach, leveraging the targeting capabilities of peptides to deliver highly potent cytotoxic agents directly to diseased cells.[2] The subject of this guide, this compound, is a hypothetical PDC designed with these principles in mind. Its structure suggests a tripartite system: a peptide for targeting, a linker system for conjugation and drug release, and a cytotoxic payload.

Deconstruction of the Molecular Architecture

A thorough analysis of each component of the PDC is crucial to understanding its intended function and the expertise embedded in its design.

The Targeting Moiety: L-Ala-D-Ala-L-Ala Peptide

The choice of a peptide sequence is paramount for the success of a PDC. The L-Ala-D-Ala-L-Ala sequence, while simple, incorporates a key feature for metabolic stability: a D-amino acid.

-

Rationale for D-Alanine Inclusion: Peptides composed solely of L-amino acids are often susceptible to rapid degradation by proteases in vivo. The incorporation of a D-alanine residue is a well-established strategy to confer resistance to enzymatic cleavage, thereby prolonging the plasma half-life of the peptide and increasing its chances of reaching the target tissue.

-

The D-Ala-D-Ala Motif: This specific dipeptide sequence is a cornerstone in the biosynthesis of bacterial cell walls.[3][4] It is the recognition site for transpeptidases, the enzymes responsible for cross-linking peptidoglycan chains. While in this PDC it is not intended for antibacterial purposes, its unique stereochemistry could be exploited for selective uptake by cells with specific transport mechanisms or as a novel targeting motif for receptors that recognize non-canonical peptide structures.

The Bifunctional Thiol Linker System

The linker is a critical component that connects the peptide to the cytotoxic payload. Its design dictates the stability of the conjugate in circulation and the mechanism of drug release at the target site.[5] The proposed structure features a linker system with two thiol-containing moieties: a 3-mercaptopropionyl group at the N-terminus of the peptide and a 6-mercaptohexanoic acid derivative.

-

3-Mercaptopropionyl Group (HS-(CH2)3CO-): This N-terminal modification introduces a free thiol group. Such groups are known to act as antioxidants and free radical scavengers.[6] In the context of this PDC, its primary role is likely to participate in the formation of a disulfide bond with the second thiol group of the linker, creating a cleavable linkage.

-

6-Mercaptohexanoic Acid Derivative (-NH-CH2-S-(CH2)5-CO-): This component serves as the backbone of the linker. 6-Mercaptohexanoic acid is a versatile linker used for bioconjugation, often to attach molecules to gold surfaces or to other biomolecules.[7] The thiol group provides a point of attachment for the peptide via a disulfide bond, while the carboxylic acid end is used to conjugate the drug molecule, likely through an amide bond. The diamine component (-NH-CH2-S-) provides the linkage to the peptide.

The presence of two thiol groups strongly suggests that the peptide and the drug-linker complex are joined by a disulfide bond. Disulfide linkers are designed to be stable in the bloodstream but are readily cleaved in the reducing environment of the cell's cytoplasm, where the concentration of glutathione is high.[5] This ensures that the cytotoxic payload is released primarily inside the target cells.

The Cytotoxic Payload: "DM"

The "DM" in the chemical name most likely refers to a derivative of maytansine, a class of highly potent cytotoxic agents. Specifically, DM1 (mertansine) is a well-known maytansinoid used in several antibody-drug conjugates (ADCs), such as Cantuzumab mertansine.[8]

-

Mechanism of Action: DM1 exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for forming the microtubules that make up the mitotic spindle. By disrupting microtubule dynamics, DM1 arrests the cell cycle in the G2/M phase, leading to apoptosis.

-

Rationale for Use in Conjugates: The high potency of DM1 (sub-nanomolar IC50 values) makes it an ideal payload for targeted delivery. Its toxicity is contained by keeping it conjugated and inactive until it is released inside the cancer cell, thereby minimizing damage to healthy tissues.[2]

Alternatively, "DM1" could also stand for Myotonic Dystrophy type 1, a genetic disorder. Small molecules are being investigated as therapeutics for DM1 by targeting the toxic RNA repeats that cause the disease.[9][10][11][12] However, given the classic structure of a peptide-linker-payload, the interpretation of DM as a cytotoxic drug like DM1 is more probable in this context.

Proposed Discovery and Development Workflow

The development of a novel PDC is a multi-step process that requires expertise in peptide chemistry, bioconjugation, and pharmacology.

Rational Design and Synthesis

The synthesis of the proposed PDC would be a multi-stage process, beginning with the solid-phase synthesis of the peptide, followed by the synthesis of the linker-drug conjugate, and finally the conjugation of the two components.

-

Resin Preparation: Start with a Rink Amide resin to yield a C-terminal amide upon cleavage.

-

Fmoc Deprotection: Swell the resin in dimethylformamide (DMF). Treat with 20% piperidine in DMF to remove the Fmoc protecting group from the resin.

-

Amino Acid Coupling:

-

Couple Fmoc-L-Ala-OH using a coupling agent like HBTU/HOBt in the presence of a base such as DIEA.

-

Repeat the deprotection and coupling steps for Fmoc-D-Ala-OH and then Fmoc-L-Ala-OH.

-

-

N-terminal Modification:

-

After the final Fmoc deprotection, couple 3-(tritylthio)propionic acid to the N-terminus of the peptide.

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove all protecting groups, including the trityl group from the thiol.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.

-

Linker-Payload Synthesis: Synthesize the 6-mercaptohexanoic acid-DM1 conjugate. This involves activating the carboxylic acid of 6-mercaptohexanoic acid and reacting it with the amine group on DM1. The thiol group would be protected during this step.

-

Disulfide Bond Formation: React the purified peptide, HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH2, with the protected linker-payload conjugate under conditions that favor disulfide bond formation (e.g., oxidation in a buffered solution).

-

Final Purification: Purify the final PDC using RP-HPLC to separate it from any unreacted starting materials or side products.

Purification and Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the final PDC.

| Analytical Method | Purpose | Expected Result |

| RP-HPLC | Purity assessment | A single major peak indicating >95% purity. |

| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | Observed mass should match the calculated mass of the full conjugate. |

| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation | Spectra should be consistent with the proposed structure of the PDC. |

| Amino Acid Analysis | Peptide sequence verification | Correct stoichiometric ratio of L-Ala and D-Ala. |

Preclinical Evaluation

A series of in vitro and in vivo experiments would be necessary to evaluate the therapeutic potential of the PDC.

-

Cell Line Selection: Choose a panel of cancer cell lines with varying expression levels of the putative target receptor for the L-Ala-D-Ala-L-Ala peptide.

-

Cytotoxicity Assay (MTT or CellTiter-Glo):

-

Plate the cancer cells and treat with increasing concentrations of the PDC, the free drug (DM1), and the unconjugated peptide.

-

Incubate for 72 hours.

-

Measure cell viability to determine the IC50 value for each compound.

-

-

Internalization Assay:

-

Synthesize a fluorescently labeled version of the PDC.

-

Treat cells with the labeled PDC and visualize its uptake using confocal microscopy or flow cytometry.

-

-

Mechanism of Action Studies:

-

Perform cell cycle analysis by flow cytometry to confirm cell cycle arrest in G2/M phase.

-

Conduct apoptosis assays (e.g., Annexin V/PI staining) to confirm that cell death occurs via apoptosis.

-

Visualizations

Molecular Structure

Caption: Molecular structure of the hypothetical PDC.

Synthetic Workflow

Caption: Proposed synthetic workflow for the PDC.

Mechanism of Action

Caption: Proposed mechanism of action of the PDC.

Conclusion

The hypothetical peptide-drug conjugate this compound serves as a powerful illustration of the principles of modern drug design. By combining a metabolically stabilized peptide with a cleavable linker and a potent cytotoxic payload, this construct has the potential for high efficacy and target selectivity. The detailed workflows for its synthesis, characterization, and evaluation provide a roadmap for the development of such sophisticated therapeutic agents. While the journey from concept to clinic is long and challenging, the rational design principles discussed herein lay a solid foundation for the creation of the next generation of targeted cancer therapies.

References

- 1. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gosset.ai [gosset.ai]

- 4. researchgate.net [researchgate.net]

- 5. njbio.com [njbio.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. benchchem.com [benchchem.com]

- 8. Cantuzumab mertansine - Wikipedia [en.wikipedia.org]

- 9. Furamidine Mechanism of Action in DM1 | Myotonic Dystrophy Foundation [myotonic.org]

- 10. researchgate.net [researchgate.net]

- 11. Small molecule drug for myotonic dystrophy type 1 (DM1) | Co-creation Bureau, Osaka University [ccb.osaka-u.ac.jp]

- 12. dyne-tx.com [dyne-tx.com]

Structural Analysis of Maytansinoid Drug-Linker Complexes: A Guide to Ensuring ADC Efficacy and Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, leveraging the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells.[1][2] Among the most successful payloads are the maytansinoids, a class of potent microtubule-targeting agents.[3][] However, the therapeutic success of a maytansinoid ADC is not solely dependent on the antibody or the payload; it is critically governed by the structural integrity and characteristics of the chemical linker that connects them. This guide provides a comprehensive framework for the structural analysis of maytansinoid drug-linker complexes, moving beyond a simple listing of techniques to explain the causality behind experimental choices. We will explore the core analytical methodologies required to characterize these complex biotherapeutics, ensuring a self-validating system of protocols from primary structure assessment to higher-order conformational analysis. This document is designed to equip researchers and drug developers with the technical accuracy and field-proven insights necessary to accelerate the development of safe and effective maytansinoid ADCs.

Chapter 1: The Maytansinoid ADC: A Symphony of Three Components

The elegance of an ADC lies in its tripartite structure: a monoclonal antibody (mAb), a potent cytotoxic payload, and a chemical linker.[5][6] The failure or success of the entire construct hinges on the precise interplay between these components, which is fundamentally dictated by their structure.

The Payload: Maytansinoid's Mechanism of Action

Maytansinoids, such as the derivatives DM1 (Mertansine) and DM4 (Ravtansine), are exceptionally potent anti-mitotic agents.[3] Their mechanism of action involves binding to tubulin, the protein subunit of microtubules.[][7] This binding disrupts microtubule dynamics, a process essential for the formation of the mitotic spindle during cell division.[7][8] Unlike taxanes which stabilize microtubules, maytansinoids inhibit their assembly, leading to mitotic arrest and subsequent apoptosis (programmed cell death) of rapidly dividing cancer cells.[7][9] The sub-nanomolar potency of maytansinoids makes them ideal for ADCs, but also necessitates a highly stable and specific delivery system to avoid off-target toxicity, a lesson learned from early clinical trials of systemic maytansine.[1][3]

The Linker: Dictating Stability and Selectivity

The linker is the lynchpin of ADC design, responsible for keeping the potent maytansinoid payload securely attached to the antibody in systemic circulation while enabling its efficient release inside the target cancer cell.[][12] The linker's chemical structure directly influences the ADC's therapeutic index, pharmacokinetics, and stability.[13][] A linker that is too labile can cause premature drug release, leading to systemic toxicity. Conversely, a linker that is too stable might prevent the payload from being released at the tumor site, rendering the ADC ineffective.[] Therefore, the structural analysis of the drug-linker complex is paramount.

Chapter 2: The Architecture of Maytansinoid Drug-Linker Complexes

The versatility of maytansinoid ADCs stems from the ability to modify both the maytansinoid core and the chemical linker.

Maytansinoid Derivatives for Conjugation

The natural maytansine structure lacks a suitable functional group for antibody conjugation.[2] Derivatives like DM1 and DM4 were engineered by modifying the C3 ester side chain to introduce a thiol group, enabling linkage to the antibody.[10][15] This modification was carefully designed to retain the potent anti-tubulin activity of the parent molecule.[10][16]

A Dichotomy in Linker Design: Cleavable vs. Non-Cleavable

The choice of linker chemistry is a critical decision in ADC design, fundamentally altering the mechanism of payload release.

-

Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific conditions prevalent within the tumor microenvironment or inside the cell.

-

Disulfide Linkers (e.g., SPDB): These are cleaved in the reducing environment inside the cell, where glutathione concentrations are high. The stability of these linkers can be fine-tuned by introducing steric hindrance near the disulfide bond.[17]

-

Peptide Linkers (e.g., Val-Cit): These are cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[10]

-

-

Non-Cleavable Linkers: These linkers, such as a thioether bond formed via an SMCC linker, are highly stable and do not undergo cleavage.[18] Payload release occurs only after the entire antibody is degraded within the lysosome, releasing a payload-linker-amino acid catabolite.[19] This strategy often results in improved plasma stability and a wider therapeutic window.[20]

Enhancing Performance with Hydrophilic Linkers

Maytansinoid payloads are inherently hydrophobic. Conjugating multiple drug-linkers to an antibody can increase its overall hydrophobicity, potentially leading to aggregation, poor pharmacokinetics, and reduced efficacy.[5][12] Incorporating hydrophilic components, such as polyethylene glycol (PEG) or charged sulfonate groups, into the linker can mitigate these issues.[21][22] Hydrophilic linkers can improve solubility, reduce aggregation, and in some cases, enable a higher drug-to-antibody ratio (DAR) without compromising the ADC's physical stability.[20][21]

Chapter 3: The Analytical Toolbox for Structural Characterization

The structural characterization of a maytansinoid ADC is a complex task due to its inherent heterogeneity.[5][23] The conjugation process, especially through lysine residues, results in a mixture of species with varying numbers of drugs attached (drug load distribution) at different sites.[24][25] A multi-modal analytical approach is therefore essential.[26][27]

| Analytical Technique | Primary Application for Maytansinoid ADCs | Key Information Gained |

| Hydrophobic Interaction Chromatography (HIC) | Determination of Drug-to-Antibody Ratio (DAR) and drug load distribution.[28][29] | Average DAR, percentage of unconjugated antibody, distribution of different drug-loaded species (e.g., DAR2, DAR4). |

| Mass Spectrometry (MS) - Intact & Reduced | Orthogonal DAR measurement, confirmation of successful conjugation.[24][30] | Intact mass of different drug-loaded species, confirmation of drug-linker mass on light and heavy chains. |

| Peptide Mapping (LC-MS/MS) | Identification of specific conjugation sites (e.g., which lysine residues are modified).[24][25] | Location and relative abundance of drug-linker modifications at the amino acid level. |

| Size Exclusion Chromatography (SEC) | Analysis of aggregation and fragmentation.[28][31] | Percentage of high molecular weight species (aggregates) and low molecular weight species (fragments). |

| Differential Scanning Calorimetry (DSC) | Assessment of thermal stability and impact of conjugation on protein domains.[6][32] | Melting temperatures (Tm) of antibody domains (Fab, CH2, CH3), changes in stability post-conjugation.[24] |

| Circular Dichroism (CD) Spectroscopy | Evaluation of secondary and tertiary structure.[5][31] | Confirmation that the conjugation process has not significantly altered the antibody's folded structure. |

Chapter 4: Key Experimental Protocols and Workflows

A robust analytical strategy integrates multiple techniques to build a complete picture of the ADC's structure.

Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

Causality: The covalent attachment of a hydrophobic maytansinoid drug-linker to the antibody surface increases its overall hydrophobicity. HIC separates proteins based on this property. Each additional drug-linker causes the ADC to bind more strongly to the hydrophobic column, resulting in a longer retention time. This allows for the separation and quantification of species with different numbers of conjugated drugs.

Step-by-Step Methodology:

-

Column: A HIC column (e.g., TSKgel Butyl-NPR) is equilibrated with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

-

Sample Preparation: The ADC sample is diluted to approximately 1 mg/mL in the equilibration buffer.

-

Injection: 10-20 µL of the prepared sample is injected onto the column.

-

Gradient Elution: A reverse salt gradient is applied, typically running from 1.5 M to 0 M ammonium sulfate over 20-30 minutes. As the salt concentration decreases, the hydrophobic interactions weaken, and the ADC species elute.

-

Detection: The eluting peaks are monitored by UV absorbance at 280 nm (for the protein) and often at a wavelength specific to the drug-linker if it has a unique chromophore (e.g., 252 nm).

-

Data Analysis: The peaks corresponding to each drug-loaded species (DAR 0, DAR 2, DAR 4, etc.) are integrated. The average DAR is calculated as the weighted average of the peak areas.

| Species | Retention Time (min) | Relative Peak Area (%) |

| Unconjugated mAb (DAR 0) | 8.5 | 5.2 |

| DAR 2 | 12.1 | 24.8 |

| DAR 4 | 15.3 | 55.1 |

| DAR 6 | 17.9 | 13.7 |

| DAR 8 | 19.8 | 1.2 |

| Calculated Average DAR | - | 3.9 |

Protocol 2: Conjugation Site Identification by Peptide Mapping

Causality: To identify the exact lysine residues that are conjugated, the ADC is enzymatically digested into smaller peptides. These peptides are then analyzed by high-resolution mass spectrometry. A peptide containing a drug-linker modification will have a specific mass increase corresponding to the mass of the linker-payload-lysine remnant. Furthermore, modification of a lysine residue prevents cleavage by trypsin at that site, which also serves as evidence of conjugation.

Step-by-Step Methodology:

-

Denaturation & Reduction: The ADC is denatured (e.g., with guanidine HCl) and its disulfide bonds are reduced (e.g., with DTT).

-

Alkylation: Cysteine residues are alkylated (e.g., with iodoacetamide) to prevent disulfide bond reformation.

-

Digestion: The protein is digested with an enzyme, typically trypsin, which cleaves specifically after lysine and arginine residues.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by reverse-phase HPLC and analyzed online by a high-resolution mass spectrometer (e.g., Orbitrap).

-

Data Acquisition: The mass spectrometer is operated in a data-dependent acquisition mode, where it measures the accurate mass of the eluting peptides (MS1 scan) and then selects peptides for fragmentation (MS/MS scan).

-

Data Analysis: The MS/MS spectra are searched against the antibody's amino acid sequence using specialized software. The software identifies peptides and searches for user-defined mass modifications (i.e., the mass of the drug-linker) on lysine residues. The presence of diagnostic fragment ions from the drug-linker in the MS/MS spectrum confirms the site of conjugation.[24]

Protocol 3: Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat required to unfold a protein as the temperature is increased. The resulting thermogram shows peaks corresponding to the unfolding of different structural domains of the antibody (Fab, CH2, CH3). Conjugation of a maytansinoid, particularly on surface-exposed lysines, can disrupt local non-covalent interactions, leading to a decrease in the thermal stability (a lower melting temperature, Tm) of a specific domain. Analysis of a lysine-conjugated maytansinoid ADC often shows a destabilization of the CH2 domain.[24]

Step-by-Step Methodology:

-

Sample Preparation: The ADC and the unconjugated parent mAb are dialyzed into the same formulation buffer to ensure an identical chemical environment. Protein concentrations are matched precisely (e.g., 1 mg/mL).

-

Instrument Setup: A differential scanning calorimeter is used. The sample and a matching buffer reference are loaded into their respective cells.

-

Thermal Scan: The temperature is ramped at a constant rate (e.g., 1°C/min) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 100°C).

-

Data Acquisition: The instrument measures the differential heat capacity (Cp) between the sample and reference cells as a function of temperature.

-

Data Analysis: The resulting thermogram (Cp vs. Temperature) is baseline-corrected. The peaks are fitted to determine the midpoint of the unfolding transition (Tm) for each domain. The Tm values of the ADC are compared directly to those of the unconjugated mAb.

| Sample | Tm1 (CH2 Domain, °C) | Tm2 (Fab Domain, °C) | Tm3 (CH3 Domain, °C) |

| Unconjugated mAb | 70.5 | 75.1 | 83.4 |

| Maytansinoid ADC (DAR 3.9) | 67.8 | 75.0 | 83.3 |

| ΔTm (°C) | -2.7 | -0.1 | -0.1 |

Chapter 5: Future Perspectives

The field of maytansinoid ADCs continues to evolve, driven by the pursuit of an even wider therapeutic index. A key trend is the move towards site-specific conjugation , which utilizes engineered cysteines or unnatural amino acids to attach the drug-linker at a predefined location on the antibody.[29] This approach eliminates the heterogeneity of lysine conjugation, resulting in a homogeneous product with a single, defined DAR, which greatly simplifies analytical characterization and can lead to improved pharmacokinetics and safety.[26]

Advanced analytical techniques like two-dimensional liquid chromatography (2D-LC) and native mass spectrometry are also becoming more prevalent.[23][26] Native MS, in particular, allows for the analysis of the intact, non-covalently assembled ADC, providing a direct view of the drug load distribution without the need for chromatographic separation.[23] As linker and payload technologies become more sophisticated, these advanced analytical methods will be indispensable for ensuring the quality, safety, and efficacy of the next generation of maytansinoid ADCs.

References

- 1. benchchem.com [benchchem.com]

- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 3. adcreview.com [adcreview.com]

- 5. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biophysical Methods for Characterization of ADCs - Creative Biolabs [creative-biolabs.com]

- 7. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability [ouci.dntb.gov.ua]

- 9. benchchem.com [benchchem.com]

- 10. books.rsc.org [books.rsc.org]

- 12. books.rsc.org [books.rsc.org]

- 13. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates. (2011) | Robert Yongxin Zhao | 206 Citations [scispace.com]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Structural characterization of the maytansinoid–monoclonal antibody immunoconjugate, huN901–DM1, by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Challenges and new frontiers in analytical characterization of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]

- 28. Biochemical and biophysical properties of ADCs - ProteoGenix [proteogenix.science]

- 29. pharmafocusamerica.com [pharmafocusamerica.com]

- 30. blog.crownbio.com [blog.crownbio.com]

- 31. Biophysical Analytical Techniques for Antibody Drug Characterization - Creative Proteomics [creative-proteomics.com]

- 32. Biophysical and stability characterization of antibody-drug conjugates | Malvern Panalytical [malvernpanalytical.com]

Methodological & Application

Application Note & Protocol: Solid-Phase Synthesis of the Tripeptide L-Ala-D-Ala-L-Ala

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of the tripeptide L-Alanyl-D-Alanyl-L-Alanine (L-Ala-D-Ala-L-Ala) using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The protocol is designed to be a self-validating system, with explanations of the underlying chemical principles to ensure both reproducibility and a deep understanding of the process.

Introduction: The Significance of Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by R. Bruce Merrifield, has revolutionized the way peptides are synthesized. By anchoring the C-terminal amino acid to an insoluble polymer resin, the entire process of peptide chain elongation can be carried out in a single reaction vessel. This methodology simplifies the purification process, as excess reagents and by-products are easily removed by washing the resin. The iterative nature of SPPS, involving sequential deprotection and coupling steps, is highly amenable to automation, making it a cornerstone of modern peptide chemistry, crucial for drug discovery and proteomics research.

The target peptide, L-Ala-D-Ala-L-Ala, is a simple yet informative model. The inclusion of a D-amino acid (D-Alanine) is of particular interest in drug development. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, leading to a longer in-vivo half-life, a desirable property for therapeutic peptides. This protocol will address the specific considerations required for incorporating D-amino acids to prevent potential side reactions like racemization.

The Chemistry of Fmoc-SPPS

The synthesis will employ the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The Fmoc group is an acid-labile protecting group for the α-amino group of the amino acids. It remains stable during the coupling reaction but is readily cleaved by a weak base, typically a solution of piperidine in a polar aprotic solvent. This orthogonal deprotection scheme allows for the selective removal of the N-terminal protecting group without affecting the acid-labile linkage of the peptide to the resin.

The coupling of amino acids is facilitated by activating the carboxylic acid group of the incoming amino acid. This is commonly achieved using a carbodiimide-based reagent, such as N,N'-diisopropylcarbodiimide (DIC), in conjunction with an additive like ethyl cyanohydroxyiminoacetate (OxymaPure®) to suppress racemization and improve reaction efficiency.

Experimental Workflow Overview

The synthesis of L-Ala-D-Ala-L-Ala on a solid support follows a cyclical process, as illustrated in the diagram below. The cycle is repeated for each amino acid to be added to the peptide chain.

Caption: General workflow for the solid-phase synthesis of L-Ala-D-Ala-L-Ala.

Materials and Reagents